1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine
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Overview
Description
1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-3-phenylthiophene moiety.
Preparation Methods
The synthesis of 1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple the brominated thiophene with a phenylboronic acid derivative under palladium catalysis.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with pyrrolidine to form the final product.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, m-CPBA, and hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studying the interactions of thiophene derivatives with biological targets, contributing to the understanding of their biological activity.
Mechanism of Action
The mechanism by which 1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activity.
Thiophene Derivatives: Compounds like 2,5-dibromothiophene and 3-phenylthiophene share the thiophene ring but differ in their substituents and electronic properties.
The uniqueness of this compound lies in its combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62403-56-9 |
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Molecular Formula |
C15H16BrNS |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-[(5-bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C15H16BrNS/c16-15-10-13(12-6-2-1-3-7-12)14(18-15)11-17-8-4-5-9-17/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
LUYOCNYBRHWJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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